molecular formula C8H7BrF2O B6338732 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene CAS No. 1379338-15-4

1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene

Cat. No.: B6338732
CAS No.: 1379338-15-4
M. Wt: 237.04 g/mol
InChI Key: PRQUQBPCTXIJJU-UHFFFAOYSA-N
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Description

1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene is a useful research compound. Its molecular formula is C8H7BrF2O and its molecular weight is 237.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.96483 g/mol and the complexity rating of the compound is 145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,4-difluoro-3-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-4-5-7(10)3-2-6(9)8(5)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQUQBPCTXIJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 2,4 Difluoro 3 Methoxymethyl Benzene

Established Synthetic Routes to 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene

Established synthetic pathways to this compound primarily rely on the sequential introduction of the required functional groups onto a benzene (B151609) ring. The order of these introductions is critical to ensure the desired substitution pattern due to the directing effects of the existing substituents.

Direct Halogenation Approaches and Their Mechanistic Aspects

A plausible and direct approach to this compound involves the electrophilic bromination of the precursor, 2,4-difluoro-3-(methoxymethyl)benzene. The regiochemical outcome of this reaction is dictated by the electronic and steric effects of the fluorine and methoxymethyl substituents.

Mechanistic Considerations: Electrophilic aromatic substitution, the underlying mechanism for this halogenation, proceeds via the attack of an electrophile (in this case, a bromonium ion or a polarized bromine molecule) on the electron-rich aromatic ring. This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. The stability of this intermediate determines the position of substitution. The fluorine atoms are ortho, para-directing but deactivating due to their strong inductive electron-withdrawing effect and moderate resonance electron-donating effect. The methoxymethyl group is also generally considered to be ortho, para-directing and activating.

In the case of 2,4-difluoro-3-(methoxymethyl)benzene, the directing effects of the substituents would guide the incoming bromine atom. The position C1 is activated by the ortho-methoxymethyl group and the para-fluorine atom. The other positions are either sterically hindered or electronically deactivated. Therefore, direct bromination is expected to yield the desired this compound.

Typical Reagents and Conditions:

ReagentCatalystSolventTemperature
Br₂FeBr₃CCl₄ or CH₂Cl₂Room Temperature
N-Bromosuccinimide (NBS)Acid catalyst (e.g., H₂SO₄)AcetonitrileRoom Temperature

Palladium-Catalyzed Coupling Strategies for Aromatic Bromination

While less common for direct bromination, palladium-catalyzed methods could theoretically be employed. These reactions typically involve the cross-coupling of an aryl-metal species with a bromine source or the direct C-H activation/bromination of the aromatic ring. However, the application of such methods for the direct bromination of a substrate like 2,4-difluoro-3-(methoxymethyl)benzene is not well-documented and would require significant optimization to achieve the desired regioselectivity.

More relevant palladium-catalyzed strategies would involve the formation of the C-O bond of the methoxymethyl ether from a suitable precursor. For instance, a palladium-catalyzed cross-coupling reaction between (3-bromo-2,6-difluorophenyl)methanol and a methylating agent could be envisioned. mit.eduorganic-chemistry.orgnih.govrsc.orgnih.gov

Precursor-Based Syntheses Involving Fluorinated Benzenes

A more reliable and frequently employed strategy involves a multi-step synthesis starting from commercially available or readily accessible fluorinated benzene derivatives.

Synthesizing the target compound from 1,2-difluorobenzene would require a series of functionalization steps to introduce the remaining substituents in the correct positions. This route is generally considered less efficient due to the potential for isomeric mixtures and the number of synthetic steps involved.

A highly convergent and practical approach commences with 1-bromo-2,4-difluorobenzene (B57218), which is commercially available. This strategy focuses on the introduction of the methoxymethyl group at the C3 position.

A key transformation in this route is the ortho-lithiation of 1-bromo-2,4-difluorobenzene. The fluorine atom at C2 directs the lithiation to the adjacent C3 position. The resulting organolithium species can then be trapped with a suitable electrophile to introduce a functional group that can be subsequently converted to the methoxymethyl group.

A Step-by-Step Synthetic Sequence:

Formylation: 1-Bromo-2,4-difluorobenzene is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures, followed by the addition of a formylating agent like N,N-dimethylformamide (DMF). This reaction yields 3-bromo-2,6-difluorobenzaldehyde. chemicalbook.com

Reduction: The aldehyde functional group in 3-bromo-2,6-difluorobenzaldehyde is then reduced to a primary alcohol. This can be achieved using a variety of reducing agents, with sodium borohydride (NaBH₄) being a common and mild choice. The product of this reaction is (3-bromo-2,6-difluorophenyl)methanol.

Etherification: The final step involves the conversion of the alcohol to the corresponding methyl ether. The Williamson ether synthesis is a classic and effective method for this transformation. masterorganicchemistry.comkhanacademy.orgyoutube.com The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then undergoes a nucleophilic substitution reaction with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

Reaction Scheme:

Novel and Greener Synthetic Protocols for this compound

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly synthetic methods. For the synthesis of this compound, this could involve the use of less hazardous reagents, milder reaction conditions, and processes that generate less waste.

Greener Bromination Approaches:

Traditional bromination methods often use elemental bromine, which is highly corrosive and toxic. Greener alternatives include the in-situ generation of bromine from less hazardous sources. For example, the use of sodium bromide (NaBr) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) can be a safer and more sustainable approach. google.com These methods often proceed in aqueous media, reducing the need for volatile organic solvents.

Greener Etherification Methods:

The Williamson ether synthesis, while effective, often utilizes reactive and hazardous reagents like sodium hydride and methyl iodide. Greener alternatives are being explored, such as:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption in Williamson ether syntheses. wikipedia.org

Use of greener solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) can reduce the environmental impact of the synthesis.

Catalytic O-methylation: The development of catalytic methods for O-methylation that avoid the use of stoichiometric amounts of strong bases and alkylating agents is a key area of research. For instance, the use of dimethyl carbonate as a green methylating agent in the presence of a suitable catalyst could be a viable alternative.

While specific applications of these greener protocols to the synthesis of this compound are not yet widely reported, they represent promising avenues for future research and development in the sustainable production of this and other fine chemicals.

Enantioselective Synthesis Pathways

There is currently no information available in the scientific literature regarding the enantioselective synthesis of this compound. The molecule itself is achiral, and therefore, enantioselective synthesis would not be a relevant consideration unless a chiral center were to be introduced in a subsequent reaction.

Microwave-Assisted and Flow Chemistry Applications

The application of microwave-assisted synthesis or flow chemistry techniques for the production of this compound has not been reported. While these modern techniques are widely used to improve reaction times, yields, and safety in the synthesis of various organic compounds, their specific application to this particular molecule has not been documented.

Catalytic Systems for Enhanced Selectivity and Yield

No specific catalytic systems have been described for the synthesis of this compound. Research on related compounds often employs palladium-based catalysts for cross-coupling reactions, but not for the primary synthesis of the substituted benzene ring itself.

Optimization of Reaction Conditions and Process Efficiency in this compound Production

Detailed studies on the optimization of reaction conditions for the production of this compound are absent from the available literature. This includes a lack of information on the following critical aspects of process chemistry.

Solvent Effects and Reaction Kinetics

There are no published studies on the effects of different solvents on the synthesis of this compound, nor are there any reports on the reaction kinetics of its formation.

Catalyst Loading and Ligand Design

As no catalytic synthesis has been reported, there is no information regarding catalyst loading or ligand design for the production of this compound.

Isolation and Purification Techniques for this compound

Specific techniques for the isolation and purification of this compound have not been detailed. Standard laboratory procedures such as extraction, distillation, and chromatography would likely be employed, but no optimized protocols have been published.

Computational and Theoretical Investigations of 1 Bromo 2,4 Difluoro 3 Methoxymethyl Benzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the behavior of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene at a molecular level. These calculations can predict its geometry, electronic properties, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For compounds similar to this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been shown to provide reliable results for molecular structure and vibrational frequencies. isroset.orgresearchgate.net These studies allow for the full optimization of the molecule's geometry and the assignment of its vibrational frequencies through Total Energy Distribution (TED) analysis. isroset.org

The electronic properties of such molecules are often explored by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For related benzene (B151609) derivatives, the calculated HOMO-LUMO energy gap has been used to infer that charge transfer occurs within the molecule. isroset.org

Table 1: Representative DFT Functionals and Basis Sets for Halogenated Benzenes
FunctionalBasis SetCommon Applications
B3LYP6-311++G(d,p)Geometry optimization, vibrational frequencies, electronic properties isroset.orgresearchgate.net
PBE0Def2-TZVPElectronic properties, comparative energy analysis nih.gov
M06-2Xcc-pVTZNon-covalent interactions, thermochemistry

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide another avenue for studying this compound. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can offer even greater accuracy for electronic structure and energy calculations, though at a higher computational cost.

The choice of basis set is crucial for the accuracy of both DFT and ab initio calculations. For molecules containing heavy atoms like bromine, basis sets that include polarization and diffuse functions, such as the aforementioned 6-311++G(d,p) or the aug-cc-pVTZ, are generally necessary to accurately describe the electron distribution and intermolecular interactions. The selection of an appropriate basis set is a balance between desired accuracy and computational feasibility. For instance, in studies of dimethoxybenzene derivatives, the Def2-TZVP basis set was found to produce the lowest energy but required more computational resources than 6-311G(d,p). nih.gov

Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting the reactivity of this compound and for mapping out potential reaction pathways.

To understand the kinetics of reactions involving this molecule, chemists can computationally locate the transition state structures and calculate the associated activation energies. This information is critical for predicting reaction rates and understanding reaction mechanisms. For example, in the photodissociation of bromo-3,5-difluorobenzene, ab initio methods were used to identify a reaction coordinate and calculate an activation energy, which was consistent with experimental observations. researchgate.net Similar approaches could be applied to predict the energy barriers for various reactions of this compound.

The substituents on the benzene ring—a bromine atom, two fluorine atoms, and a methoxymethyl group—will direct incoming electrophiles or nucleophiles to specific positions. Computational chemistry can predict the regioselectivity of such reactions by calculating the distribution of electron density and the stability of the intermediate carbocations or carbanions (the sigma complexes).

For instance, the electron-withdrawing nature of the fluorine and bromine atoms will deactivate the ring towards electrophilic substitution, while the methoxymethyl group may have a more complex influence due to the interplay of its inductive and potential resonance effects. Molecular Electrostatic Potential (MEP) maps, which can be generated from DFT calculations, are particularly useful for visualizing the electron-rich and electron-poor regions of a molecule, thereby predicting the sites for electrophilic and nucleophilic attack. nih.gov In related compounds, MEP analysis has been used to identify electrophilic and nucleophilic sites, suggesting potential reactivity patterns. nih.gov

Spectroscopic Property Simulations and Validation

DFT methods, particularly with functionals like B3LYP, are frequently employed to optimize the molecular geometry and calculate various spectroscopic parameters. The choice of basis set, such as the 6-311++G(d,p) set, is critical as it defines the mathematical description of the atomic orbitals and significantly influences the accuracy of the calculated properties. Once the geometry of the molecule is optimized to its lowest energy state, further calculations can be performed to predict its spectroscopic characteristics.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Computational methods can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F, providing valuable information for the assignment of experimental spectra.

The prediction of NMR chemical shifts is typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. This method calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to the computed shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C.

For this compound, theoretical calculations would provide predicted chemical shifts for the aromatic protons, the methylene (B1212753) protons of the methoxymethyl group, and the methyl protons. Similarly, ¹³C NMR chemical shifts for all carbon atoms in the molecule can be computed. Given the presence of fluorine atoms, ¹⁹F NMR chemical shift prediction is also highly relevant. The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. While specific predicted data for this molecule is not available, a hypothetical output of such a calculation is presented in Table 1 to illustrate the expected format of the results.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound (Note: The following data is illustrative and not based on actual calculations for the specific molecule.)

Atom TypePredicted Chemical Shift (ppm)
¹H (Aromatic)7.0 - 7.5
¹H (CH₂)4.5 - 5.0
¹H (CH₃)3.3 - 3.8
¹³C (C-Br)110 - 120
¹³C (C-F)150 - 165 (with C-F coupling)
¹³C (C-H)115 - 130
¹³C (C-C)125 - 140
¹³C (CH₂)70 - 80
¹³C (CH₃)55 - 65
¹⁹F-100 to -130

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. Computational chemistry can be used to calculate these vibrational frequencies, which correspond to the absorption bands observed in experimental IR and Raman spectra.

These calculations are typically performed after the optimization of the molecular geometry using the same level of theory and basis set. The output provides a list of vibrational frequencies and their corresponding intensities for IR and Raman activity. The assignment of these calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions of different functional groups, is often facilitated by visualizing the atomic displacements for each mode.

For this compound, important vibrational modes would include the C-H stretching of the aromatic ring and the methoxymethyl group, C-C stretching of the benzene ring, C-F stretching, C-Br stretching, and various bending and deformation modes. It is common for calculated vibrational frequencies to be systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, the computed frequencies are often scaled by an empirical factor to improve agreement with experimental data. A hypothetical set of key calculated vibrational frequencies is shown in Table 2.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound (Note: The following data is illustrative and not based on actual calculations for the specific molecule.)

Vibrational ModeCalculated Frequency (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Aliphatic C-H Stretch2850 - 3000
C=C Aromatic Ring Stretch1400 - 1600
C-F Stretch1100 - 1300
C-O Stretch1000 - 1200
C-Br Stretch500 - 650

Validation of these computational predictions would require comparison with experimental NMR and IR/Raman spectra of this compound. Such a comparison would allow for the refinement of the computational model and provide a more robust understanding of the molecule's spectroscopic properties.

Systematic Exploration of Derivatives and Structure Reactivity Relationships of 1 Bromo 2,4 Difluoro 3 Methoxymethyl Benzene

Synthesis and Characterization of Structural Analogues

The synthesis of structural analogues of 1-bromo-2,4-difluoro-3-(methoxymethyl)benzene can be systematically approached by modifying the halogenation pattern and varying the alkoxyalkyl side chain. These modifications allow for a fine-tuning of the molecule's physicochemical properties.

The halogenation pattern on the benzene (B151609) ring significantly influences the electronic and steric environment of the molecule. Analogues of this compound can be synthesized by altering the number, position, and nature of the halogen substituents.

One common strategy for introducing halogens onto an aromatic ring is through electrophilic aromatic substitution. However, the directing effects of the existing substituents must be carefully considered. For instance, the direct bromination of m-difluorobenzene selectively yields 1-bromo-2,4-difluorobenzene (B57218), a potential precursor to the target molecule. google.com Further functionalization would then be required to introduce the methoxymethyl group.

Alternatively, a more regioselective approach involves directed ortho-metalation (DoM). Fluorine is a known ortho-directing group for lithiation. researchgate.net Starting with a difluorinated benzene derivative, sequential lithiation and electrophilic quench can be employed to introduce bromine and the methoxymethyl group at specific positions. For example, 1,3-difluorobenzene (B1663923) could be lithiated ortho to one of the fluorine atoms, followed by quenching with a brominating agent. Subsequent functionalization at the 3-position would lead to the desired scaffold.

The synthesis of analogues with different halogenation patterns could involve starting materials such as other difluoroaniline isomers, which can be converted to the corresponding bromodifluorobenzenes via Sandmeyer-type reactions. google.com Isomerization of existing bromodifluorobenzenes, for instance, the conversion of 1-bromo-2,4-difluorobenzene to 1-bromo-3,5-difluorobenzene, can also be achieved under specific reaction conditions, providing access to different substitution patterns. google.comgoogle.com

Table 1: Potential Halogenation Analogues and Synthetic Strategies

AnaloguePotential Synthetic PrecursorKey Synthetic Step
2-Bromo-1,3-difluoro-4-(methoxymethyl)benzene1,3-DifluorobenzeneDirected ortho-metalation, bromination, and methoxymethylation
1-Bromo-3,5-difluoro-2-(methoxymethyl)benzene3,5-DifluoroanilineDiazotization and Sandmeyer reaction followed by methoxymethylation
1-Chloro-2,4-difluoro-3-(methoxymethyl)benzene2,4-DifluorochlorobenzeneDirected lithiation and methoxymethylation
1-Iodo-2,4-difluoro-3-(methoxymethyl)benzeneThis compoundHalogen exchange reaction

This table presents hypothetical synthetic strategies based on established chemical principles.

Modification of the alkoxyalkyl side chain provides another avenue for generating structural diversity. The methoxymethyl group can be replaced with other alkoxyalkyl or related functionalities to probe the impact of chain length, branching, and the nature of the heteroatom on the molecule's properties.

The synthesis of these analogues would likely involve the reaction of a suitably functionalized aromatic precursor with different alkoxyalkylating agents. For instance, a lithiated derivative of 1-bromo-2,4-difluorobenzene could be reacted with various chloromethyl alkyl ethers (e.g., chloromethyl ethyl ether, chloromethyl isopropyl ether) to introduce different alkoxy groups.

Alkoxyalkylation of electron-rich aromatic compounds is a well-established method for introducing such side chains. mdpi.comresearchgate.net While the difluorobromobenzene ring is electron-deficient, ortho-lithiation can generate a highly nucleophilic species capable of reacting with electrophilic alkoxyalkylating agents.

Table 2: Examples of Alkoxyalkyl Side Chain Variations

Side ChainReagent for IntroductionPotential Property Modification
EthoxymethylChloromethyl ethyl etherIncreased lipophilicity
IsopropoxymethylChloromethyl isopropyl etherIncreased steric bulk
BenzyloxymethylBenzyl chloromethyl etherIntroduction of an additional aromatic moiety
(Methylthio)methylChloromethyl methyl sulfideAltered electronic properties and hydrogen bonding capacity

This table provides examples of potential side chain modifications and the reagents that could be used for their synthesis.

Influence of Substituent Effects on Reactivity and Selectivity

The chemical reactivity and regioselectivity of this compound are governed by the interplay of the electronic and steric effects of its substituents.

In this compound, the two fluorine atoms and the bromine atom significantly reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The steric bulk of the bromine atom and the substituents at positions 2, 3, and 4 will also influence the accessibility of the remaining positions on the ring (positions 5 and 6) to incoming reagents.

The methoxymethyl group (-CH₂OCH₃) is generally considered to be a weakly activating, ortho-, para-directing group in electrophilic aromatic substitution. The oxygen atom's lone pairs can be donated into the ring via resonance, stabilizing the arenium ion intermediate formed during ortho and para attack. youtube.comyoutube.com However, the electron-withdrawing inductive effect of the oxygen atom slightly counteracts this activation.

In the context of this compound, the directing effect of the methoxymethyl group will be in competition with the directing effects of the halogens. The position of electrophilic attack will be determined by the combined influence of all four substituents. Given the strong deactivating nature of the three halogens, electrophilic substitution on this ring would likely require harsh reaction conditions.

Conversely, in nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the fluorine and bromine atoms would activate the ring towards attack by nucleophiles, particularly at the positions ortho and para to the halogens. The methoxymethyl group's electronic contribution in such reactions would be less significant.

Development of Libraries of Derivatives for Screening

The systematic synthesis of analogues as described in section 7.1 provides a foundation for the development of a library of derivatives of this compound. Such a library would be a valuable resource for high-throughput screening in drug discovery and materials science research.

The design of the library would be guided by the principles of combinatorial chemistry, aiming to maximize structural diversity while maintaining a common core scaffold. By varying the halogenation pattern and the alkoxyalkyl side chain in a systematic manner, a large number of distinct compounds can be generated.

For example, a library could be constructed by reacting a set of differently halogenated benzene precursors with a diverse collection of alkoxyalkylating agents in a parallel synthesis format. The resulting compounds could then be screened for biological activity or for desired physical properties. The structure-activity relationship (SAR) or structure-property relationship (SPR) data obtained from such a screening campaign would provide valuable insights into the chemical space around the this compound scaffold and could guide the design of more potent or functional molecules.

Prospective Research Avenues and Future Directions for 1 Bromo 2,4 Difluoro 3 Methoxymethyl Benzene

Unexplored Catalytic Transformations and Methodologies

Currently, there is a lack of published studies on the catalytic transformations of 1-bromo-2,4-difluoro-3-(methoxymethyl)benzene. The presence of a bromine atom suggests that this compound would be an excellent candidate for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Future research could explore:

Suzuki-Miyaura Coupling: Investigating the reaction of this compound with various boronic acids and esters to form C-C bonds. This could lead to the synthesis of novel biaryl compounds with potential applications in medicinal chemistry and materials science.

Buchwald-Hartwig Amination: Exploring the coupling of this compound with a range of amines to form C-N bonds. This would provide access to a series of novel aniline (B41778) derivatives.

Sonogashira Coupling: The reaction with terminal alkynes would yield substituted phenylacetylenes, which are valuable intermediates in the synthesis of more complex molecules.

Heck and Stille Couplings: These reactions could also be investigated to further expand the repertoire of C-C bond-forming reactions from this starting material.

A systematic study of different catalysts, ligands, bases, and reaction conditions would be necessary to optimize these transformations for this compound. The electronic effects of the fluorine and methoxymethyl substituents would likely influence the reactivity of the C-Br bond, making such studies both challenging and potentially rewarding.

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov There are currently no published examples of this compound being utilized in MCRs.

Prospective research in this area could involve:

Palladium-Catalyzed MCRs: Designing one-pot sequences where an initial cross-coupling reaction involving the C-Br bond is followed by further transformations with other reactants in the same vessel.

Ugi and Passerini Reactions: While the compound itself is not a direct substrate for these classic MCRs, it could be functionalized (for example, by converting the bromo group to a carboxylic acid, amine, or isocyanide) to become a suitable component.

The development of novel MCRs incorporating this compound would be a significant contribution to synthetic chemistry, offering rapid access to diverse molecular architectures.

Advanced Applications in Supramolecular Chemistry and Nanotechnology

The unique substitution pattern of this compound makes it an interesting building block for supramolecular chemistry and nanotechnology. The fluorine atoms can participate in non-covalent interactions such as halogen bonding and hydrogen bonding, which are crucial for the self-assembly of molecules. nih.govrsc.org

Future research could focus on:

Liquid Crystals: Modification of the compound to introduce mesogenic groups could lead to new liquid crystalline materials with unique properties.

Self-Assembled Monolayers (SAMs): The synthesis of derivatives that can form ordered layers on surfaces could be explored for applications in electronics and sensor technology.

Molecular Scaffolding: Utilizing the rigid benzene (B151609) core and its defined substitution pattern as a scaffold for the construction of larger, functional supramolecular architectures. For instance, functionalized benzene-1,3,5-tricarboxamides (BTAs) are known to form supramolecular polymers. nih.govrsc.org

There is no existing research on the application of this compound in these areas, representing a completely open field of investigation.

Development of Sustainable Synthetic Processes for this compound

While this compound is commercially available, the details of its industrial synthesis are not publicly disclosed. The principles of green chemistry encourage the development of synthetic routes that are environmentally benign and economically viable. chemistryviews.orgroyalsocietypublishing.org

Future research in this domain could aim to:

Develop Greener Synthetic Routes: Investigating alternative synthetic pathways that avoid hazardous reagents and solvents, minimize waste, and are more atom-economical.

Flow Chemistry: Exploring the synthesis of this compound using continuous flow reactors, which can offer improved safety, efficiency, and scalability compared to traditional batch processes.

Catalytic C-H Functionalization: A more advanced and sustainable approach would be to develop methods for the direct functionalization of a difluoro-methoxymethylbenzene precursor, avoiding the need for a halogenation step.

Research into sustainable synthetic methodologies for this compound would be highly valuable, particularly if it becomes a key intermediate for industrial applications.

Deepening Computational Insights into Molecular Behavior and Interactions

Computational chemistry provides powerful tools for understanding the structure, reactivity, and properties of molecules. nih.gov Currently, there are no specific computational studies published for this compound.

Future computational research could provide valuable insights into:

Molecular Geometry and Electronic Properties: Using methods like Density Functional Theory (DFT) to calculate the optimized geometry, electrostatic potential, and frontier molecular orbitals of the molecule. This would help in predicting its reactivity and intermolecular interactions.

Reaction Mechanisms: Modeling the mechanisms of potential reactions, such as the cross-coupling reactions mentioned in section 8.1, to understand the role of the substituents and to aid in the design of more efficient catalytic systems.

Intermolecular Interactions: Simulating the non-covalent interactions of this molecule, which would be particularly relevant for its potential applications in supramolecular chemistry and materials science.

Such computational studies would provide a theoretical framework to guide and complement experimental investigations into the chemistry of this compound.

Q & A

Q. Table 1: Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)Purity (%)Reference
Electrophilic BrominationFeBr₃65–7595
Suzuki CouplingPd(PPh₃)₄80–85>98
Microwave-AssistedPd/C9099

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 3.42 (s, 3H, OCH₃), δ 4.61 (s, 2H, CH₂O)
¹⁹F NMRδ -112.5 (F-2), δ -117.3 (F-4)
HRMS (ESI+)m/z 243.9872 [M+H]⁺

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